molecular formula C10H12F3NO3 B11800720 tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate CAS No. 1378254-92-2

tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate

Cat. No.: B11800720
CAS No.: 1378254-92-2
M. Wt: 251.20 g/mol
InChI Key: SGRUQTAYBAOMIT-UHFFFAOYSA-N
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Description

tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate is a chemical compound with the molecular formula C10H12F3NO3 and a molecular weight of 251.2 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable building block in various chemical syntheses.

Preparation Methods

The synthesis of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethylated furan derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The furan ring provides a rigid and planar structure, facilitating binding to active sites and influencing the compound’s overall reactivity .

Comparison with Similar Compounds

tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethylated furan structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

1378254-92-2

Molecular Formula

C10H12F3NO3

Molecular Weight

251.20 g/mol

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)furan-3-yl]carbamate

InChI

InChI=1S/C10H12F3NO3/c1-9(2,3)17-8(15)14-6-4-5-16-7(6)10(11,12)13/h4-5H,1-3H3,(H,14,15)

InChI Key

SGRUQTAYBAOMIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)C(F)(F)F

Origin of Product

United States

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